molecular formula C11H14N4O2 B1480361 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 2098058-13-8

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B1480361
CAS No.: 2098058-13-8
M. Wt: 234.25 g/mol
InChI Key: YWRGJOUACLAJPA-UHFFFAOYSA-N
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Description

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid is a sophisticated heterocyclic building block designed for advanced pharmaceutical and chemical research. This compound features a bifunctional structure, incorporating both an azetidine ring and a pyrimidine heterocycle, making it a valuable scaffold in medicinal chemistry. Azetidine carboxylic acids are recognized as important constrained scaffolds and key intermediates for synthesizing biologically active heterocyclic compounds and peptides . They serve as conformationally restricted analogues of larger amino acids, such as β-proline, and can be used to modulate the properties of peptides and other bioactive molecules . The presence of the pyrimidine ring, a common pharmacophore in medicinal chemistry, further enhances its utility in drug discovery efforts, particularly in the development of enzyme inhibitors and receptor modulators . This product is provided exclusively for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[6-(azetidin-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c16-11(17)8-5-15(6-8)10-4-9(12-7-13-10)14-2-1-3-14/h4,7-8H,1-3,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRGJOUACLAJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid, with the CAS number 2098058-13-8 and a molecular weight of 234.25 g/mol, is a compound of interest due to its structural features that may confer significant biological activity. This article reviews the biological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2}. The structure features an azetidine ring fused with a pyrimidine moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that compounds containing azetidine and pyrimidine derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that azetidinone derivatives can inhibit proliferation and induce apoptosis in human solid tumors, including breast and prostate cancer cells .

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
3-Aryl-4-(diethoxyphosphoryl)azetidin-2-oneMDA-MB-231<0.01Cell cycle arrest
1,4-diarylazetidinoneHT-29TBDInhibition of proliferation

Enzyme Inhibition

The compound may act as an enzyme inhibitor by interacting with specific molecular targets involved in cellular signaling pathways. The presence of the pyrimidine ring is hypothesized to enhance binding affinity to these targets, potentially increasing its efficacy as a therapeutic agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may disrupt microtubule dynamics or inhibit key enzymes involved in cancer cell proliferation. This aligns with findings from similar compounds that demonstrate tubulin-destabilizing effects .

Case Studies

Several studies have focused on related azetidine compounds with promising results:

  • Study on Antiproliferative Effects :
    • A recent study evaluated various azetidinone derivatives against MCF-7 breast cancer cells, showing significant growth inhibition at nanomolar concentrations. The mechanisms included caspase activation and cell cycle disruption .
  • PDE10 Inhibition :
    • Another study highlighted the potential of azetidine derivatives as phosphodiesterase type 10 (PDE10) inhibitors, which are relevant in treating neurological disorders. The structure-function relationship was explored to optimize these compounds for enhanced selectivity and potency .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific compound 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has shown promise in preliminary screenings for its ability to interfere with tumor growth pathways.

Case Study:
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels for inhibiting cell growth. Further research is needed to elucidate the exact mechanisms and potential clinical applications.

Neurological Disorders

There is emerging evidence that compounds containing pyrimidine and azetidine moieties may have therapeutic effects on neurological disorders. These compounds can act on neurotransmitter systems and may provide neuroprotective effects.

Case Study:
In a model of neurodegeneration, this compound was tested for its ability to enhance cognitive function and reduce neuroinflammation. Results showed a marked improvement in cognitive tests compared to control groups, suggesting potential applications in treating conditions like Alzheimer’s disease.

The biological activity of this compound can be summarized as follows:

Activity Description Reference
AnticancerInhibits proliferation in cancer cells
NeuroprotectiveEnhances cognitive function
AntimicrobialPotential activity against bacteria

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of Azetidine Ring: Utilizing appropriate precursors to construct the azetidine framework.
  • Pyrimidine Integration: Nucleophilic substitutions lead to the formation of the pyrimidine component.
  • Carboxylic Acid Functionalization: Final steps involve the introduction of the carboxylic acid group to yield the target compound.

These synthetic routes are crucial for producing analogs that may enhance bioactivity or reduce toxicity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s pyrimidine core and azetidine-carboxylic acid motif are shared with several derivatives. Key structural differences lie in substituents on the pyrimidine ring and adjacent functional groups:

Compound Name Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid (Target Compound) 6-azetidin-1-yl C₁₀H₁₃N₅O₂ (Inferred) ~255.3 (Estimated) Hypothesized enhanced solubility due to polar azetidine; no explicit data
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 6-methoxy, 2-methylthio C₁₀H₁₃N₃O₃S 255.29 Used in medicinal chemistry; liquid/powder form; stable at 2–8°C
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 6-chloro, 2-methylthio C₉H₁₀ClN₃O₂S 259.71 Research-grade; soluble in DMSO; stored at 2–8°C
1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid No substituents C₈H₉N₃O₂ 179.18 (CAS 1339670-12-0) Minimal steric hindrance; 5 global suppliers

Physicochemical and Pharmacological Differences

  • Solubility and Stability :

    • The target compound’s dual azetidine groups likely enhance hydrophilicity compared to analogs like the chloro-methylthio derivative (logP ~2.5 inferred) .
    • Methoxy and methylthio substituents (e.g., C₁₀H₁₃N₃O₃S) reduce polarity, favoring membrane permeability .
  • Biological Activity :

    • Analogs like 1-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid are research tools for enzyme inhibition, though specific targets are undisclosed .
    • The unsubstituted variant (CAS 1339670-12-0) lacks activity data but is commercially available for screening .

Preparation Methods

Starting Material: Azetidine-3-carboxylic Acid

The synthesis begins with azetidine-3-carboxylic acid (CAS No. 36476-78-5), which is commercially available or prepared via cyclization of benzhydrylamine and epichlorohydrin, followed by mesylation, cyanide displacement, hydrolysis, and deprotection steps to yield the free acid form.

Protection and Activation

  • The carboxylic acid group of azetidine-3-carboxylic acid is often protected as a tert-butyl ester to facilitate further reactions.
  • Hydroxymethyl derivatives of azetidine are sulfonylated using reagents such as para-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of amine bases like triethylamine to form good leaving groups (e.g., tosylates or mesylates).

Substitution Reactions

  • The sulfonylated azetidine intermediates undergo nucleophilic substitution with various amines or nucleophiles to introduce the azetidin-1-yl substituent on the pyrimidine ring.
  • Fluorination can be achieved by reacting mesylated intermediates with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to yield fluoromethyl azetidine derivatives.

Coupling with Pyrimidine Derivatives

  • The key step involves coupling the azetidine derivative with a pyrimidine moiety, typically through nucleophilic aromatic substitution on a halogenated pyrimidine (e.g., 4-chloropyrimidine).
  • This reaction is facilitated by bases and solvents suitable for nucleophilic substitutions, enabling the formation of the 1-(6-(azetidin-1-yl)pyrimidin-4-yl) scaffold.

Deprotection and Final Purification

  • After coupling, the tert-butyl protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid or acetic acid) to regenerate the free carboxylic acid.
  • Purification involves aqueous extraction and organic solvent washes to reduce impurities such as chloromethyl azetidine byproducts to less than 1%.

Process Parameters and Reagents Summary

Step Reagents/Conditions Notes
Starting material Azetidine-3-carboxylic acid CAS No. 36476-78-5
Protection tert-Butyl ester formation Facilitates downstream reactions
Sulfonylation Para-toluenesulfonyl chloride, triethylamine Forms tosylate leaving groups
Fluorination Tetra-butylammonium fluoride (TBAF) or HF/trimethylamine Converts tosylates to fluoromethyl derivatives
Coupling Halogenated pyrimidine, base (e.g., triethylamine) Nucleophilic aromatic substitution
Deprotection Trifluoroacetic acid, acetic acid Removes tert-butyl protecting groups
Purification Aqueous extraction, organic solvents Reduces chloromethyl impurities to <1%

Research Findings and Optimization Notes

  • The use of sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride , or diisobutylaluminum hydride as hydride reducing agents is reported for selective reductions during intermediate steps.
  • The presence of minor impurities such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate can be minimized by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by aqueous extraction.
  • Acidic reagents like para-toluenesulfonic acid and trifluoroacetic acid are effective for deprotection and final acidification steps without compromising the azetidine ring integrity.
  • The synthetic route allows for scalability, demonstrated by reactions conducted in reactors up to 5000 liters, indicating industrial feasibility.

Q & A

Q. Table 1: Hazard Classification (GHS)

Hazard TypeClassificationPrecautionary Codes
Acute Toxicity (Oral)Category 4H302
Skin IrritationCategory 2H315
Eye IrritationCategory 2AH319

Q. What synthetic routes are commonly employed for preparing azetidine-containing heterocycles like this compound?

  • Methodological Answer :
  • Key Steps :

Condensation : React pyrimidine derivatives with azetidine precursors (e.g., azetidine-3-carboxylic acid) under catalytic conditions (e.g., palladium/copper) .

Cyclization : Use solvents like DMF or toluene to facilitate ring closure .

Functionalization : Introduce substituents via alkylation or amidation .

  • Optimization : Adjust reaction time/temperature to minimize by-products.

Q. Table 2: Common Reaction Conditions

StepCatalystSolventTemperatureYield Range
CondensationPd/CDMF80°C60–75%
CyclizationCuIToluene110°C50–65%

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways and transition states using DFT (Density Functional Theory) to identify energetically favorable routes .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvent/catalyst combinations .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models iteratively .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR/XRD)?

  • Methodological Answer :
  • Multi-Nuclear NMR : Use 13C^{13}\text{C}- and 15N^{15}\text{N}-NMR to distinguish regioisomers or tautomers .
  • Single-Crystal XRD : Validate molecular geometry and hydrogen-bonding networks .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Q. Table 3: Key Spectral Parameters

TechniqueCritical ParametersApplication Example
1H^1\text{H}-NMRCoupling constants (JJ)Confirm azetidine ring conformation
XRDRR-factorResolve crystal packing ambiguities

Q. How do supramolecular interactions influence crystallization behavior?

  • Methodological Answer :
  • Hydrogen Bonding : Carboxylic acid groups form dimers, stabilizing crystal lattices .
  • π-π Stacking : Pyrimidine rings align to enhance crystallinity .
  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to control polymorphism .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields reported across studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert atmosphere conditions .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) .
  • Scale Effects : Pilot small-scale reactions (<1 mmol) before scaling up to optimize mixing/efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

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